2-bromo-N-methylacetamide

Physicochemical characterization Material handling Process chemistry

2-Bromo-N-methylacetamide (CAS 34680-81-4) is an α-haloacetamide derivative with the molecular formula C₃H₆BrNO, a molecular weight of 151.99 g/mol, and an N-methyl substitution on the amide nitrogen. The compound exists as a white to off-white low-melting solid (36–42 °C) or liquid above 45 °C, with a measured density of 1.56 g/cm³.

Molecular Formula C3H6BrNO
Molecular Weight 151.99 g/mol
CAS No. 34680-81-4
Cat. No. B1283100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-methylacetamide
CAS34680-81-4
Molecular FormulaC3H6BrNO
Molecular Weight151.99 g/mol
Structural Identifiers
SMILESCNC(=O)CBr
InChIInChI=1S/C3H6BrNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6)
InChIKeyLBVZINOLAFTARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-methylacetamide (CAS 34680-81-4): Core Physicochemical Identity and Compound Class Positioning for Procurement


2-Bromo-N-methylacetamide (CAS 34680-81-4) is an α-haloacetamide derivative with the molecular formula C₃H₆BrNO, a molecular weight of 151.99 g/mol, and an N-methyl substitution on the amide nitrogen [1]. The compound exists as a white to off-white low-melting solid (36–42 °C) or liquid above 45 °C, with a measured density of 1.56 g/cm³ . It is a brominated analog of N-methylacetamide, featuring a reactive bromine atom at the α-carbon adjacent to the carbonyl group, which confers electrophilic character and enables nucleophilic substitution reactions . The compound is commercially available at research-grade purities of ≥98% (GC) and is primarily utilized as a synthetic building block in organic and medicinal chemistry .

Why 2-Bromo-N-methylacetamide (CAS 34680-81-4) Cannot Be Interchanged with Unsubstituted or Chloro Analogs in Electrophilic Applications


In the α-haloacetamide series, the identity of the halogen and the presence of N-alkyl substitution are not interchangeable parameters. Unsubstituted N-bromoacetamide (NBA) is notoriously sensitive to light, moisture, and heat, decomposing rapidly under ambient conditions, which severely restricts its practical utility in benchtop workflows [1]. The N-methyl group in 2-bromo-N-methylacetamide enhances stability and lipophilicity (LogP ≈0.5 vs. ≈−0.8 for the chloro analog), directly impacting solubility and membrane permeability in biological assays [2]. Furthermore, the bromine leaving group provides distinct electrophilic softness and reaction rates compared to the chloro analog, as evidenced by class-wide thiol reactivity studies where bromoacetamides (BAM) exhibit significantly higher nucleophilic reactivity and cellular stress responses than chloroacetamides (CAM) [3]. Simple substitution with 2-chloro-N-methylacetamide or N-bromoacetamide would alter both the reaction kinetics and the physical handling properties of the synthetic or biological system, making 2-bromo-N-methylacetamide a non-fungible selection for applications requiring specific electrophilicity and operational robustness.

Quantitative Differentiation of 2-Bromo-N-methylacetamide (CAS 34680-81-4) Versus Closest Analogs: Evidence-Based Selection Criteria


Density and Physical Handling: 2-Bromo-N-methylacetamide vs. 2-Chloro-N-methylacetamide

2-Bromo-N-methylacetamide exhibits a measured density of 1.56 g/cm³, which is approximately 38% higher than the density of 2-chloro-N-methylacetamide (1.127 g/cm³) [1]. This substantial density difference is a direct consequence of the heavier bromine atom (atomic mass 79.9) replacing chlorine (35.5). In practical terms, this affects volumetric measurements in automated dispensing systems and phase separation behavior in liquid-liquid extractions.

Physicochemical characterization Material handling Process chemistry

Lipophilicity and Bioavailability Predictors: LogP Comparison of Bromo vs. Chloro Analogs

The calculated LogP for 2-bromo-N-methylacetamide is 0.5182, while 2-chloro-N-methylacetamide exhibits a lower LogP of 0.3621 [1][2]. The 0.156 LogP unit increase conferred by the bromine substituent translates to an approximately 1.43-fold higher theoretical octanol-water partition coefficient, predicting modestly enhanced membrane permeability. This difference can be significant when the compound is used as a building block in early-stage drug discovery where even small changes in lipophilicity influence cellular uptake and off-target binding.

ADME prediction Medicinal chemistry Lipophilicity

Operational Stability: 2-Bromo-N-methylacetamide vs. N-Bromoacetamide (NBA) Shelf-Life and Handling

N-Bromoacetamide (NBA, CAS 79-15-2) is documented as sensitive to light, moisture, and heat, decomposing rapidly under elevated temperatures and requiring stringent storage conditions [1]. In contrast, 2-bromo-N-methylacetamide is classified as stable under recommended storage conditions (2–8 °C, desiccated) with no hazardous decomposition noted . The N-methyl substitution stabilizes the amide bond and reduces the electrophilic susceptibility of the nitrogen, rendering the compound significantly more robust for routine benchtop use and long-term inventory storage.

Chemical stability Reagent handling Procurement

Electrophilic Reactivity and Biological Potency: Bromoacetamide Class vs. Chloroacetamide Class in Cellular Stress Assays

In a comparative study of monohalogenated acetamides, bromoacetamide (BAM) and iodoacetamide (IAM) demonstrated significantly higher thiol reactivity and induction of nuclear Rad51 accumulation compared to chloroacetamide (CAM). The rank order of effect for Rad51 accumulation was IAM > BAM > CAM, while for ARE signaling activity, BAM ≈ IAM > CAM [1]. This class-level behavior establishes that bromoacetamide derivatives, including 2-bromo-N-methylacetamide, possess an electrophilic softness and biological reactivity profile that is intermediate between iodo- and chloro- analogs but distinctly more potent than the chloro counterpart.

Electrophilic reactivity Cellular stress response Genotoxicity

Commercial Purity Benchmark: Minimum 98% (GC) Purity Specification vs. Analog Offerings

Commercially sourced 2-bromo-N-methylacetamide is routinely available with a minimum purity specification of 98% by GC . In comparison, the structurally analogous 2-iodo-N-methylacetamide is less commonly offered at high purity, and 2-chloro-N-methylacetamide is often supplied at 98% but with a narrower melting point range . The consistent availability of 98%+ purity ensures minimal batch-to-batch variability in synthetic applications where side reactions from impurities could compromise yield.

Reagent quality Analytical chemistry Procurement

Validated Application Scenarios for 2-Bromo-N-methylacetamide (CAS 34680-81-4) Based on Quantitative Differentiation


Synthesis of N-Alkylated Heterocyclic Building Blocks via Nucleophilic Displacement

The α-bromo group of 2-bromo-N-methylacetamide serves as an efficient leaving group for nucleophilic substitution with amines, thiols, or alkoxides, enabling the construction of N-methylacetamide-containing heterocycles. The higher electrophilicity of the bromo compound compared to its chloro analog [1] ensures faster reaction rates and higher yields in SN2-type transformations, making it the preferred electrophile when reaction time or conversion is critical.

Covalent Probe and Inhibitor Design Requiring Balanced Electrophilic Reactivity

In medicinal chemistry campaigns aimed at developing covalent inhibitors or activity-based probes, the bromoacetamide warhead offers an optimal balance between reactivity and off-target toxicity. The class-level data indicate that bromoacetamides exhibit intermediate electrophilic softness and cellular stress induction, falling between the overly reactive iodoacetamides and the less effective chloroacetamides [2]. 2-Bromo-N-methylacetamide provides a tunable electrophilic handle for cysteine or other nucleophilic residue targeting while maintaining a manageable safety profile in cellular assays.

Automated Parallel Synthesis Workflows Requiring High-Density Reagents for Precise Dispensing

The elevated density of 2-bromo-N-methylacetamide (1.56 g/cm³) relative to common organic solvents and chloro analogs provides a distinct advantage in automated liquid handling systems. The higher mass per volume reduces dispensing errors associated with low-density liquids and enables more accurate gravimetric calibration in high-throughput experimentation platforms, improving reproducibility across parallel reactions.

Long-Term Reagent Stocking for Multi-Step Synthetic Campaigns

Unlike unsubstituted N-bromoacetamide, which degrades rapidly under ambient conditions [3], 2-bromo-N-methylacetamide is stable for long-term storage at 2–8 °C under desiccation . This stability makes it a reliable inventory item for research groups conducting extended synthetic sequences, reducing the frequency of re-ordering and minimizing the risk of failed reactions due to degraded starting material.

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